N-Benzyl-3-bromo-2,2-bis(bromomethyl)propanamide
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Overview
Description
N-Benzyl-3-bromo-2,2-bis(bromomethyl)propanamide is a brominated organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes multiple bromine atoms, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromo-2,2-bis(bromomethyl)propanamide typically involves the bromination of suitable precursors. One common method involves the bromination of 2,2-bis(bromomethyl)-1,3-propanediol, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of bromine or hydrobromic acid as brominating agents, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromo-2,2-bis(bromomethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Bromination: Bromine (Br2) or hydrobromic acid (HBr) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
N-Benzyl-3-bromo-2,2-bis(bromomethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or antimicrobial properties.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-2,2-bis(bromomethyl)propanamide involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound’s ability to undergo substitution reactions makes it a versatile tool for modifying biological molecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: A related compound used as a flame retardant and intermediate in organic synthesis.
3-Bromo-2,2-bis(bromomethyl)propanol: Another brominated compound with similar reactivity and applications.
Pentaerythritol tetrabromide: Used in the production of flame retardants and resins.
Uniqueness
N-Benzyl-3-bromo-2,2-bis(bromomethyl)propanamide is unique due to its specific structure, which includes both bromomethyl and benzyl groups
Properties
IUPAC Name |
N-benzyl-3-bromo-2,2-bis(bromomethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br3NO/c13-7-12(8-14,9-15)11(17)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVBZUYHCZFHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CBr)(CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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